
Diethyl N-(4-chlorobenzoyl)-L-aspartate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl N-(4-chlorobenzoyl)-L-aspartate is an organic compound that belongs to the class of aspartate derivatives It is characterized by the presence of a 4-chlorobenzoyl group attached to the nitrogen atom of the aspartate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl N-(4-chlorobenzoyl)-L-aspartate typically involves the reaction of diethyl L-aspartate with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (e.g., 25-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or chromatography for purification.
化学反応の分析
Types of Reactions
Diethyl N-(4-chlorobenzoyl)-L-aspartate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Substitution: The chlorine atom on the benzoyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: this compound can yield 4-chlorobenzoic acid and L-aspartic acid.
Substitution: Substituted benzoyl derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
科学的研究の応用
Diethyl N-(4-chlorobenzoyl)-L-aspartate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of Diethyl N-(4-chlorobenzoyl)-L-aspartate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with receptors to modulate signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
Diethyl N-benzoyl-L-aspartate: Similar structure but lacks the chlorine atom on the benzoyl group.
Diethyl N-(4-methylbenzoyl)-L-aspartate: Similar structure with a methyl group instead of a chlorine atom.
Diethyl N-(4-nitrobenzoyl)-L-aspartate: Similar structure with a nitro group instead of a chlorine atom.
Uniqueness
Diethyl N-(4-chlorobenzoyl)-L-aspartate is unique due to the presence of the 4-chlorobenzoyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
59399-97-2 |
|---|---|
分子式 |
C15H18ClNO5 |
分子量 |
327.76 g/mol |
IUPAC名 |
diethyl (2S)-2-[(4-chlorobenzoyl)amino]butanedioate |
InChI |
InChI=1S/C15H18ClNO5/c1-3-21-13(18)9-12(15(20)22-4-2)17-14(19)10-5-7-11(16)8-6-10/h5-8,12H,3-4,9H2,1-2H3,(H,17,19)/t12-/m0/s1 |
InChIキー |
GALOGVJUEMGPSF-LBPRGKRZSA-N |
異性体SMILES |
CCOC(=O)C[C@@H](C(=O)OCC)NC(=O)C1=CC=C(C=C1)Cl |
正規SMILES |
CCOC(=O)CC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(5S,5aS,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate](/img/structure/B14611456.png)
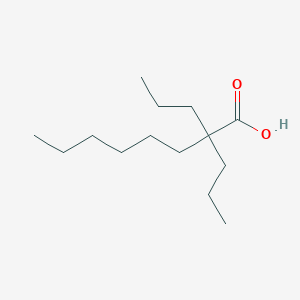
![2-[Ethyl(phenyl)amino]ethyl butylcarbamate](/img/structure/B14611474.png)
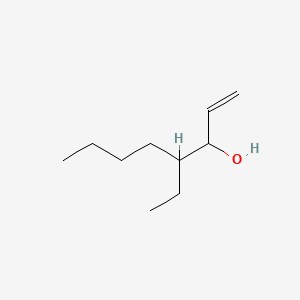
![Acetamide, N,N'-[(3-methoxyphenyl)methylene]bis[2,2-dichloro-](/img/structure/B14611482.png)
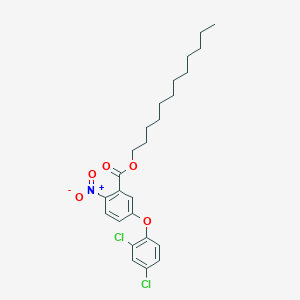
![[(3-Methylbut-3-en-2-yl)sulfanyl]benzene](/img/structure/B14611490.png)

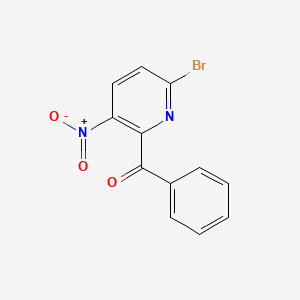
![Methyl [1-(4'-methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetate](/img/structure/B14611497.png)
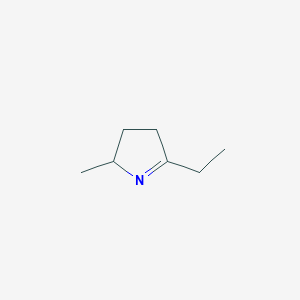
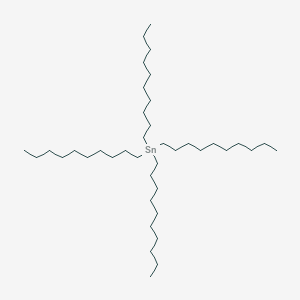
![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B14611520.png)
![1-Propanone, 3-[4-(dimethylamino)phenyl]-1-phenyl-](/img/structure/B14611531.png)
